(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate
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Overview
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrazole ring, and a methyl ester group. This compound is of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an azide or nitrile, under acidic or basic conditions.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid (TFA).
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-tetrazol-5-yl)propanoate: Similar structure but with a different substitution pattern on the tetrazole ring.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2H-tetrazol-5-yl)propanoate: Another isomer with a different tetrazole ring configuration.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is unique due to the specific substitution on the tetrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H19N5O4 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methyltetrazol-5-yl)propanoate |
InChI |
InChI=1S/C11H19N5O4/c1-11(2,3)20-10(18)12-7(9(17)19-5)6-8-13-15-16(4)14-8/h7H,6H2,1-5H3,(H,12,18)/t7-/m0/s1 |
InChI Key |
CPAQASFGMKBZHI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NN(N=N1)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NN(N=N1)C)C(=O)OC |
Origin of Product |
United States |
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